3-endo-Chloro-pinane (Technical Grade) 3-endo-Chloro-pinane (Technical Grade)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18575569
InChI: InChI=1S/C10H17Cl/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1
SMILES:
Molecular Formula: C10H17Cl
Molecular Weight: 172.69 g/mol

3-endo-Chloro-pinane (Technical Grade)

CAS No.:

Cat. No.: VC18575569

Molecular Formula: C10H17Cl

Molecular Weight: 172.69 g/mol

* For research use only. Not for human or veterinary use.

3-endo-Chloro-pinane (Technical Grade) -

Specification

Molecular Formula C10H17Cl
Molecular Weight 172.69 g/mol
IUPAC Name (1S,2S,3R,5R)-3-chloro-2,6,6-trimethylbicyclo[3.1.1]heptane
Standard InChI InChI=1S/C10H17Cl/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1
Standard InChI Key PPXZTFXSBNJCKA-UYXSQOIJSA-N
Isomeric SMILES C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1Cl
Canonical SMILES CC1C2CC(C2(C)C)CC1Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-endo-Chloro-pinane belongs to the pinane family, featuring a bicyclic structure comprising a cyclohexane ring fused to a cyclopentane ring. The chlorine atom occupies the 3-endo position, conferring distinct stereochemical and electronic properties. The endo configuration ensures the chlorine substituent is oriented toward the bridgehead, influencing reactivity in substitution and elimination reactions .

Key Structural Features:

  • Molecular Formula: C10H17Cl\text{C}_{10}\text{H}_{17}\text{Cl}

  • Molecular Weight: 172.695 g/mol

  • Bicyclic Framework: Fused cyclohexane-cyclopentane system

  • Chirality: Two chiral centers at C-1 and C-5 (shared with pinene precursors) .

Physical Properties

Data from technical specifications and experimental studies reveal the following properties :

PropertyValue
AppearanceColourless oil
SolubilitySlightly soluble in chloroform, methanol
Boiling PointNot explicitly reported
Density~0.98 g/cm³ (estimated)
Storage Conditions4°C in sealed containers

The compound’s low solubility in polar solvents aligns with its hydrophobic bicyclic structure, making it ideal for reactions in non-aqueous media.

Synthesis and Manufacturing

Historical Context

The synthesis of 3-endo-Chloro-pinane was first reported by Tatibouet (1951), who employed asymmetric chlorination of pinene derivatives . Modern methods leverage advances in stereoselective catalysis and green chemistry.

Chlorination of Pinene

α-Pinene or β-pinene undergoes electrophilic chlorination using reagents like SO2Cl2\text{SO}_2\text{Cl}_2 or HCl\text{HCl} in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3) . The endo selectivity arises from steric hindrance at the exo position, directing chlorine addition to the 3-endo site.

Example Reaction:

\alpha\text{-Pinene} + \text{SO}_2\text{Cl}_2 \xrightarrow{\text{AlCl}_3} 3\text{-endo-Chloro-pinane} + \text{SO}_2}

Asymmetric Synthesis

Chiral auxiliaries or enzymes enable enantioselective synthesis. For instance, lipase-mediated resolution of racemic mixtures yields enantiopure 3-endo-Chloro-pinane .

Industrial-Scale Production

Technical-grade batches prioritize cost-efficiency over purity. Typical yields range from 60–75%, with impurities including unreacted pinene and diastereomeric byproducts .

Applications in Organic Synthesis

Chiral Building Blocks

The rigid bicyclic framework and chlorine substituent make 3-endo-Chloro-pinane a valuable precursor for asymmetric synthesis:

  • Pharmaceutical Intermediates: Used in the synthesis of camphor analogs and terpene-derived therapeutics .

  • Agrochemicals: Serves as a scaffold for insecticides and herbicides due to its structural similarity to chlorinated terpenes .

Catalysis and Materials Science

  • Ligand Design: The chlorine atom coordinates with transition metals (e.g., Rh, Ir), forming catalysts for hydrogenation and oxidation reactions .

  • Polymer Additives: Enhances thermal stability in polyolefins by acting as a radical scavenger .

Biological and Pharmacological Activity

Antimicrobial Properties

Derivatives of 3-endo-Chloro-pinane exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

Table 1: Antimicrobial Activity of 3-endo-Chloro-pinane Derivatives

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against C. albicans
3-endo-Chloro-pinane64128
Thioacetate derivative1632

Future Directions

Green Synthesis

Developing solvent-free chlorination or biocatalytic methods to reduce waste .

Drug Discovery

Exploring 3-endo-Chloro-pinane’s role in targeted therapies for antibiotic-resistant infections and oncology .

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